3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Overview
Description
“3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid” is a chemical compound that has been used in the synthesis of various organic compounds . It is an intermediate in the synthesis of the anticancer drug imatinib . The IUPAC name for this compound is 3-bromo-4-((4-methyl-1-piperazinyl)methyl)benzoic acid .
Synthesis Analysis
The synthesis of imatinib, which uses “this compound” as an intermediate, has been substantially improved. Imatinib was assembled by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular weight of “this compound” is 313.19 . The InChI code for this compound is 1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) .Chemical Reactions Analysis
The synthesis of imatinib involves the condensation of two key intermediates, the aromatic amine and “this compound”, by heating in a large volume of pyridine .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The IUPAC name for this compound is 3-bromo-4-((4-methyl-1-piperazinyl)methyl)benzoic acid .Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a key intermediate in organic synthesis. For instance, its synthesis from 4-methylbenzoic acid involves α-bromination followed by amination, demonstrating the impact of reaction conditions on yield optimization. This process is crucial for developing efficient synthetic routes in medicinal chemistry and drug discovery (Lu Xiao-qin, 2010).
Application in Metal Complex Synthesis
This compound serves as a ligand in the synthesis of metal complexes, which are studied for their spectral, electrochemical, and magnetic properties. These properties are critical in materials science, particularly in the development of magnetic and electrochemical sensors, showcasing the compound's versatility beyond pharmaceutical applications (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).
Key Precursor in Drug Synthesis
A practical approach to its synthesis highlights its role as a precursor to Imatinib, a significant drug in cancer treatment. This indicates its importance in the pharmaceutical industry for creating life-saving medications (E. Koroleva et al., 2012).
In-depth Chemical Analysis
Studies on similar brominated benzoic acid derivatives focus on understanding their chemical structure, reactivity, and interaction with other molecules. This fundamental knowledge supports the development of new compounds with tailored properties for specific applications, such as in the creation of novel materials or in environmental chemistry (S. Yadav et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETDNKVHFVQZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630272 | |
Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765269-29-2 | |
Record name | 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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